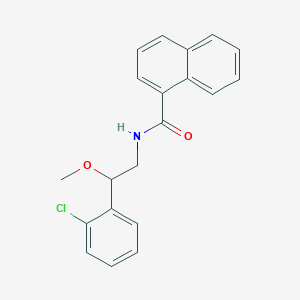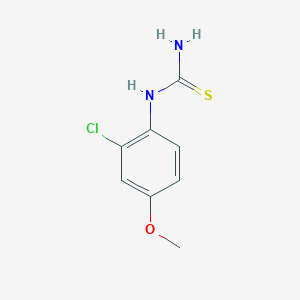
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 874815-07-3 . It has a molecular weight of 319.94 . The IUPAC name for this compound is 2,6-dibromo-4-(2H-tetraazol-5-yl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H, (H,10,11,12,13) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound along with carbon and hydrogen.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.94 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación
Organic Electronics and Material Synthesis
Electroluminescent Organic Semiconductors for OLED Devices
Phenothiazine and carbazole substituted pyrene-based electroluminescent organic semiconductors have been developed for OLED devices, showcasing promising device performance with blue and green emission. This research illustrates the potential of using bromo-substituted compounds in designing novel organic semiconducting materials, which could include derivatives like "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol" for similar applications (Jagadish Salunke et al., 2016).
Synthesis of Novel Tetra Substituted Imidazoles
The synthesis of novel tetra substituted imidazoles through a four-component condensation highlights the role of heterocyclic compounds, potentially including "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," in various chemical applications. These compounds have been explored for their optimized geometry, spectroscopic properties, and non-linear optical properties, demonstrating their potential in fields ranging from material science to photonics (M. Ahmad et al., 2018).
Environmental Science
Microbial Degradation of Brominated Compounds
Research into the anaerobic-aerobic process for microbial degradation of Tetrabromobisphenol A (TBBPA) and related compounds underscores the environmental fate and potential bioremediation strategies for brominated flame retardants. The study reveals that certain microbes can utilize these compounds as carbon and energy sources, suggesting avenues for environmental cleanup of brominated contaminants (Z. Ronen & A. Abeliovich, 2000).
Environmental Concentrations and Toxicology
The review on the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," summarizes current knowledge on its ubiquity in the environment, toxicokinetics, and toxicodynamics. This comprehensive overview points to the need for continued research into the environmental impact and health risks associated with brominated phenols (C. Koch & B. Sures, 2018).
Propiedades
IUPAC Name |
2,6-dibromo-4-(2H-tetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJODISZGZEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)

![7-[(2-Chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2877464.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)
